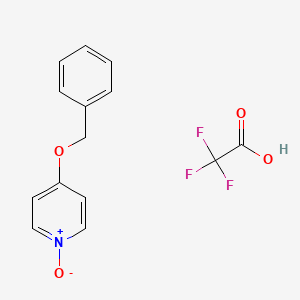![molecular formula C18H20O4 B14357672 4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 90523-64-1](/img/structure/B14357672.png)
4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are polycyclic compounds formed by the fusion of a benzene ring with a heterocyclic pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Heptyloxy Group: The heptyloxy group can be introduced through an etherification reaction.
Industrial Production Methods
Industrial production of 4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted benzopyrans.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular functions.
Modulation of Signaling Pathways: The compound may interact with signaling molecules, such as kinases or receptors, to modulate cellular signaling pathways.
Induction of Apoptosis: In cancer cells, the compound may induce apoptosis (programmed cell death) through the activation of apoptotic pathways.
Comparaison Avec Des Composés Similaires
4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one can be compared with other similar compounds, such as:
- 4-Methyl-7H-furo 3,2-gbenzopyran-7-one : A synthetic derivative with potential applications in organic synthesis and medicinal chemistry .
Psoralen: A naturally occurring furocoumarin with similar structural features.
Isoimperatorin: A psoralen derivative with acetylcholinesterase inhibitory activity, used in studies related to neurodegenerative diseases.
List of Similar Compounds
- Psoralen
- Isoimperatorin
- 4-Methyl-7H-furo3,2-gbenzopyran-7-one
Propriétés
Numéro CAS |
90523-64-1 |
|---|---|
Formule moléculaire |
C18H20O4 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
4-heptoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C18H20O4/c1-2-3-4-5-6-10-21-18-13-7-8-17(19)22-16(13)12-15-14(18)9-11-20-15/h7-9,11-12H,2-6,10H2,1H3 |
Clé InChI |
MHLODMSGKAIVRJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


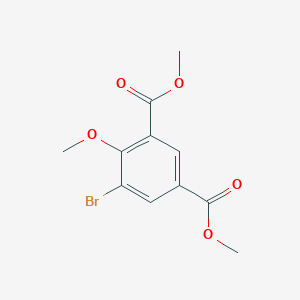
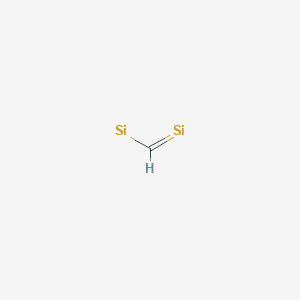
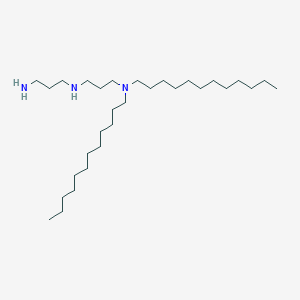


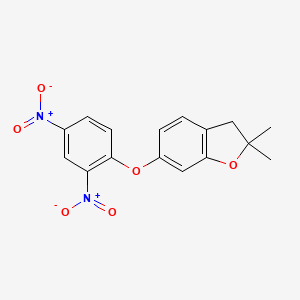
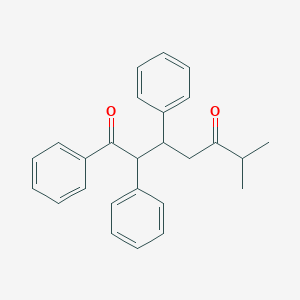

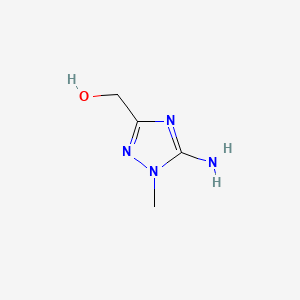
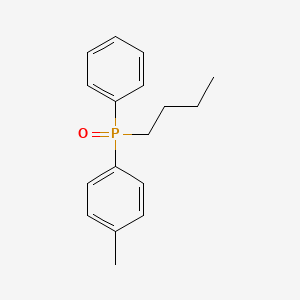

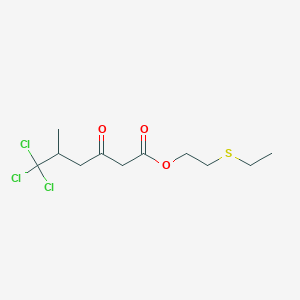
![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)
